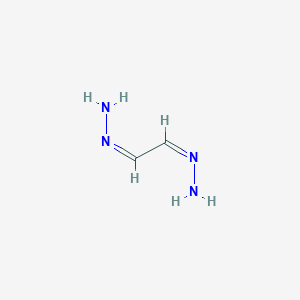
(1E,2E)-1,2-Dihydrazonoethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,2E)-1,2-Dihydrazonoethane is an organic compound characterized by the presence of two hydrazone groups It is a derivative of ethane where the hydrogen atoms are replaced by hydrazone groups, resulting in a molecule with the formula C2H6N4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1E,2E)-1,2-Dihydrazonoethane can be synthesized through the condensation reaction of hydrazine hydrate with an appropriate aldehyde or ketone. One common method involves the reaction of hydrazine hydrate with 2-(imidazol-1-yl)-1-phenylethanone under controlled conditions. The reaction typically occurs in an alcoholic solution, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the synthesis. Catalysts such as [Et3NH][HSO4] have been employed to facilitate the reaction under mild conditions, resulting in high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (1E,2E)-1,2-Dihydrazonoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines.
Reduction: Reduction reactions can convert the hydrazone groups to amine groups.
Substitution: The hydrazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of azines.
Reduction: Formation of ethane derivatives with amine groups.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
(1E,2E)-1,2-Dihydrazonoethane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (1E,2E)-1,2-Dihydrazonoethane involves its interaction with molecular targets through its hydrazone groups. These groups can form coordination bonds with metal ions, leading to the formation of stable complexes. The compound can also participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
- (1E,2E)-Dibenzylidenehydrazine
- (1E,2E)-1,2-Bis(2-(1H-imidazol-1-yl)-1-phenylethylidene)hydrazine
- Thiosemicarbazones
Comparison: (1E,2E)-1,2-Dihydrazonoethane is unique due to its simple structure and the presence of two hydrazone groups, which confer distinct chemical reactivity. Compared to (1E,2E)-Dibenzylidenehydrazine, it has a simpler backbone, making it more versatile in synthetic applications. Thiosemicarbazones, on the other hand, have additional sulfur atoms, which can enhance their coordination properties but also introduce complexity in their synthesis and handling .
Propriétés
Numéro CAS |
29923-65-7 |
|---|---|
Formule moléculaire |
C2H6N4 |
Poids moléculaire |
86.10 g/mol |
Nom IUPAC |
(Z)-[(2Z)-2-hydrazinylideneethylidene]hydrazine |
InChI |
InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2/b5-1-,6-2- |
Clé InChI |
YEIYMELXENLJSN-IOBHVTPZSA-N |
SMILES isomérique |
C(=N\N)\C=N/N |
SMILES canonique |
C(=NN)C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


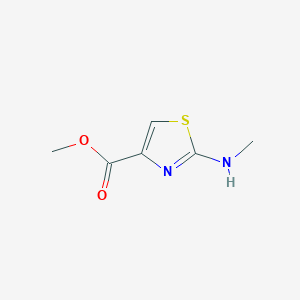
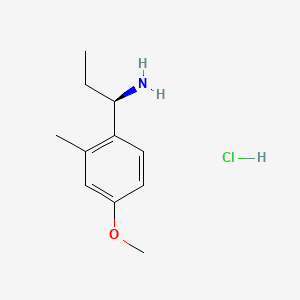
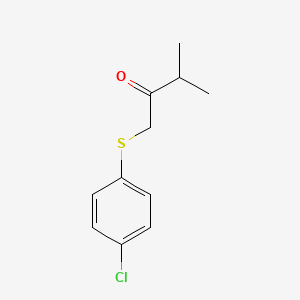

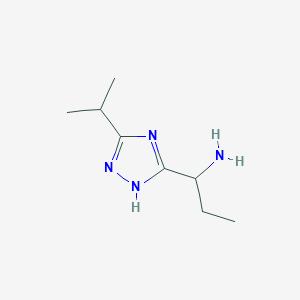
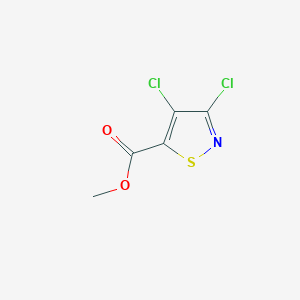
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)


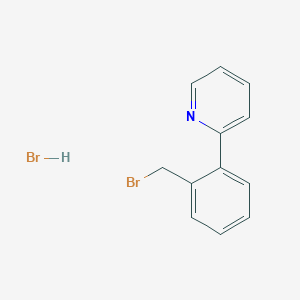


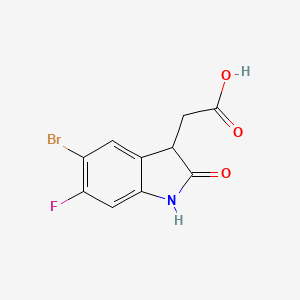
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
